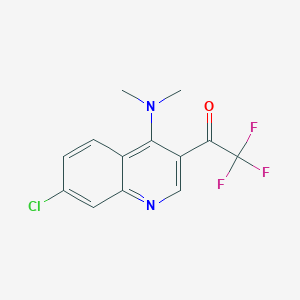![molecular formula C15H9F3OS B13101681 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)
9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one is a chemical compound known for its unique structure and properties It belongs to the class of dibenzo[b,e]thiepin derivatives, which are characterized by a tricyclic structure containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,4-difluoro-2-methylbenzoic acid with diphenyl disulfide can be used to introduce the sulfur atom into the tricyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. The use of optimized reaction conditions, such as temperature control and the choice of solvents, is crucial for large-scale synthesis. The process may also include purification steps like recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: This compound shares a similar tricyclic structure but differs in the substituents on the aromatic rings.
Dothiepin: Another dibenzo[b,e]thiepin derivative, known for its use as an antidepressant.
Uniqueness: 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific characteristics and activities .
Propiedades
Fórmula molecular |
C15H9F3OS |
|---|---|
Peso molecular |
294.29 g/mol |
Nombre IUPAC |
9-(trifluoromethyl)-6H-benzo[c][1]benzothiepin-11-one |
InChI |
InChI=1S/C15H9F3OS/c16-15(17,18)10-6-5-9-8-20-13-4-2-1-3-11(13)14(19)12(9)7-10/h1-7H,8H2 |
Clave InChI |
SIASYSYEWOCUQQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


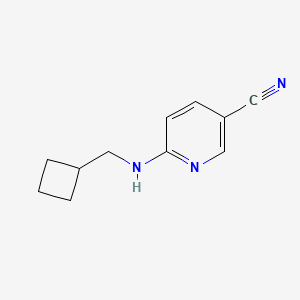
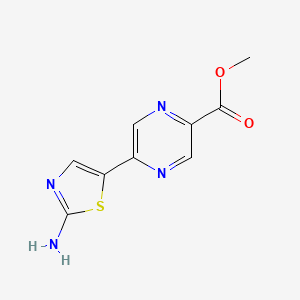
![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)
![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)
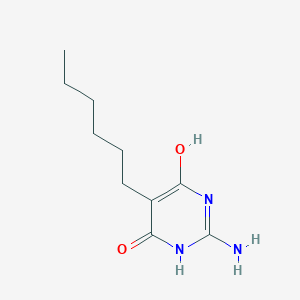
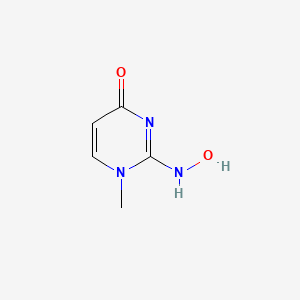
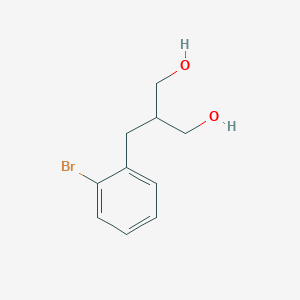
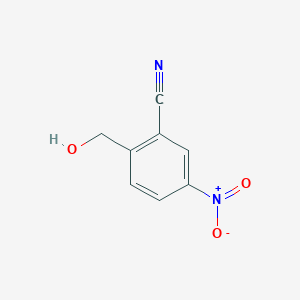
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)
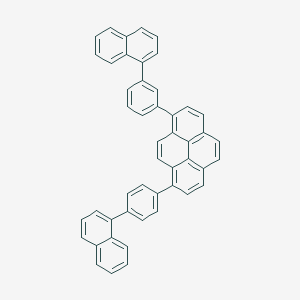
![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)

